![molecular formula C14H16N4O4S B2453983 methyl 4-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzoate CAS No. 1798466-56-4](/img/structure/B2453983.png)
methyl 4-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzoate
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring via a click reaction . This is a widely used copper-catalyzed reaction of azides with alkynes . The pyrrolidine ring could be formed through a variety of methods, including cyclization reactions. The sulfonyl group and the benzoate group could be introduced through substitution reactions.Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has demonstrated the utility of compounds similar to methyl 4-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzoate in synthesizing heterocyclic compounds. For example, the synthesis of 4-(trifluoromethyl)pyrrolidines containing sulfonyl, iminosulfonyl, sulfamide, or phosphonyl groups through 1,3-dipolar cycloaddition reactions showcases the compound's role in creating structurally diverse heterocycles, crucial for pharmaceutical development and other applications (Markitanov et al., 2016).
Drug Delivery Systems
Another significant application is in the field of drug delivery, where such compounds can be used to encapsulate lipophilic pyrenyl derivatives in water-soluble metalla-cages. This encapsulation technique improves the bioavailability of hydrophobic drugs, demonstrating the compound's potential in enhancing therapeutic efficacy (Mattsson et al., 2010).
Key Intermediates in Synthesis
Compounds like this compound serve as key intermediates in synthesizing complex molecules. For instance, their role in the synthesis of 3-Chloro-6-methyl-dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide, a key intermediate of Tianeptine, highlights their importance in pharmaceutical manufacturing processes (Xiu-lan, 2009).
Structural Studies and Materials Science
Moreover, research into the structural aspects of compounds featuring triazole and sulfonyl groups, such as the X-ray crystal structure analysis, provides insights into their molecular geometry, which is crucial for designing materials with specific properties. These studies aid in the development of new materials with potential applications in electronics, optics, and nanotechnology (Moser et al., 2005).
Supramolecular Chemistry
Additionally, such compounds are investigated for their ability to form supramolecular structures through hydrogen-bonding interactions. This research has implications for creating novel liquid crystal materials, which are vital for display technologies and other advanced applications (Naoum et al., 2010).
Mechanism of Action
Target of Action
Compounds with a similar 1,2,3-triazole ring system have been reported to interact withacetylcholinesterase , a protein that plays a pivotal role in hydrolyzing acetylcholine, an important neurotransmitter . Other triazole analogs have shown inhibitory potential against carbonic anhydrase-II enzyme .
Mode of Action
It’s known that 1,2,3-triazole compounds can inhibit acetylcholinesterase by establishing a simultaneous bond in both sides of the active site . Similarly, triazole analogs can inhibit carbonic anhydrase-II through direct binding with the active site residues of the enzyme .
Biochemical Pathways
The inhibition of acetylcholinesterase can affect the cholinergic synapses in both central and peripheral nervous systems . The inhibition of carbonic anhydrase-II can impact various physiological processes, including respiration and the transport of carbon dioxide/bicarbonate.
Pharmacokinetics
The drug-likeness of similar compounds has been investigated by predicting their pharmacokinetic properties .
Result of Action
The inhibition of acetylcholinesterase can lead to an increase in acetylcholine levels, affecting neuronal communication . Inhibition of carbonic anhydrase-II can alter pH homeostasis and various other physiological processes.
properties
IUPAC Name |
methyl 4-[3-(triazol-1-yl)pyrrolidin-1-yl]sulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S/c1-22-14(19)11-2-4-13(5-3-11)23(20,21)17-8-6-12(10-17)18-9-7-15-16-18/h2-5,7,9,12H,6,8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFEQIUQXBKUJHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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